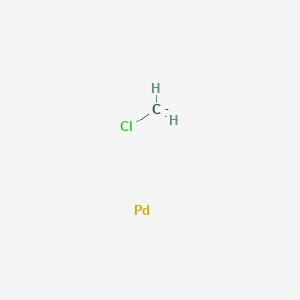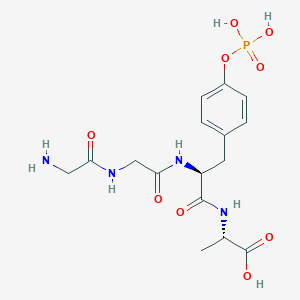
2-(Benzenesulfonyl)-1-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzenesulfonyl)-1-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of enones This compound is characterized by the presence of a benzenesulfonyl group, a furan ring, and a nitrofuran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-1-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Enone Backbone: The enone backbone can be synthesized through a Claisen-Schmidt condensation reaction between an appropriate aldehyde and ketone. For instance, furan-2-carbaldehyde can be reacted with 5-nitrofuran-2-yl ketone in the presence of a base such as sodium hydroxide or potassium hydroxide to form the enone intermediate.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction. This involves reacting the enone intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzenesulfonyl)-1-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Substituted enones with nucleophilic groups.
Aplicaciones Científicas De Investigación
2-(Benzenesulfonyl)-1-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 2-(Benzenesulfonyl)-1-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzenesulfonyl)-1-(furan-2-yl)ethanone: Lacks the nitrofuran moiety.
1-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one: Lacks the benzenesulfonyl group.
2-(Benzenesulfonyl)-1-(furan-2-yl)-3-(furan-2-yl)prop-2-en-1-one: Lacks the nitro group.
Propiedades
Número CAS |
146400-59-1 |
|---|---|
Fórmula molecular |
C17H11NO7S |
Peso molecular |
373.3 g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)-1-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H11NO7S/c19-17(14-7-4-10-24-14)15(11-12-8-9-16(25-12)18(20)21)26(22,23)13-5-2-1-3-6-13/h1-11H |
Clave InChI |
BSYJHMVPLQCQEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])C(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[Sulfonylbis(methylene)]bis(triethylsilane)](/img/structure/B12557315.png)
![4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol](/img/structure/B12557321.png)

![1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile](/img/structure/B12557330.png)
![7-[2-(1,3-Dioxolan-2-yl)ethyl]bicyclo[3.2.2]non-8-en-6-one](/img/structure/B12557333.png)


acetate](/img/structure/B12557345.png)
![1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide](/img/structure/B12557349.png)
![1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12557352.png)

